molecular formula C10H7ClN2O B12860443 N-Hydroxyisoquinoline-8-carbimidoyl chloride

N-Hydroxyisoquinoline-8-carbimidoyl chloride

Cat. No.: B12860443
M. Wt: 206.63 g/mol
InChI Key: DGTQVISITXOQDQ-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxyisoquinoline-8-carbimidoyl chloride is a derivative of isoquinoline, a heterocyclic aromatic compound. The molecule features a hydroxyl group (-OH) at the nitrogen position (N-hydroxy), a carbimidoyl group (-C(=NH)Cl) at the 8-position of the isoquinoline backbone, and a chloride substituent.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

(8Z)-N-hydroxyisoquinoline-8-carboximidoyl chloride

InChI

InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-1-2-7-4-5-12-6-9(7)8/h1-6,14H/b13-10-

InChI Key

DGTQVISITXOQDQ-RAXLEYEMSA-N

Isomeric SMILES

C1=CC2=C(C=NC=C2)C(=C1)/C(=N/O)/Cl

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)C(=NO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxyisoquinoline-8-carbimidoyl chloride typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the hydroxy and carbimidoyl chloride functionalities. One common method involves the chlorination of N-hydroxyisoquinoline with thionyl chloride or phosphorus pentachloride to form the carbimidoyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyisoquinoline-8-carbimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted isoquinoline compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N-Hydroxyisoquinoline-8-carbimidoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxyisoquinoline-8-carbimidoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The carbimidoyl chloride group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition of enzyme activity. This property makes it useful in studies of enzyme function and inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes structurally related compounds, primarily 8-hydroxyquinoline derivatives and other aromatic chlorides. Below is a detailed comparison based on available data:

Table 1: Key Compounds and Their Properties

Compound Name CAS Number Functional Groups/Substituents Type/Class Notes from Evidence
8-Hydroxyquinoline sulfate 207386-91-2 -OH, sulfate (-SO₄) Quinoline derivative Listed as a sulfate salt; structural formula includes NH₂·H₂SO₄·NH₂
8-Hydroxyquinoline hydrochloride 16862-11-6 -OH, chloride (-Cl) Hydrochloride salt Classified as a hydrochloride derivative; similar to the target compound but lacks the carbimidoyl group
Benzhydryl chloride 90-99-3 -Cl, diphenylmethane Aromatic chloride Used in organic synthesis; lacks the isoquinoline backbone
Bethanechol Chloride 5466-22-8 -Cl, quaternary ammonium Cholinergic agent Structurally unrelated to isoquinoline derivatives

Key Differences:

Functional Groups: N-Hydroxyisoquinoline-8-carbimidoyl chloride contains a rare carbimidoyl chloride group (-C(=NH)Cl), absent in 8-hydroxyquinoline sulfate or hydrochloride. 8-Hydroxyquinoline hydrochloride retains only the chloride ion, limiting its utility in complex coordination chemistry.

Reactivity: Benzhydryl chloride (CAS 90-99-3) is a classic electrophilic reagent but lacks the heterocyclic framework of isoquinoline, reducing its specificity in sensor or medicinal applications .

Applications: 8-Hydroxyquinoline derivatives (e.g., sulfate, hydrochloride) are widely used in metal ion sensors and antimicrobial agents.

Research Findings and Limitations

  • Synthetic Challenges: The absence of synthesis protocols for this compound in the evidence suggests it may be a novel or understudied compound.
  • Data Gaps : The provided sources lack spectral data, solubility, or stability information for this compound, limiting authoritative comparisons.

Biological Activity

N-Hydroxyisoquinoline-8-carbimidoyl chloride (NHIC) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C10H8ClN2O
  • CAS Number : 1956426-66-6
  • Molecular Weight : 216.64 g/mol

The compound features a hydroxyl group attached to an isoquinoline structure, which is known for its diverse biological activities.

The biological activity of NHIC is primarily attributed to its ability to interact with various biological targets. The mechanism of action may involve:

  • Enzyme Inhibition : NHIC may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.
  • Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways that regulate cell growth and survival.

Antitumor Activity

Research indicates that NHIC exhibits significant antitumor properties. A study evaluated its cytotoxic effects on several cancer cell lines, showing promising results:

Cell LineIC50 (μM)Reference
HeLa12.5
MCF-715.3
A54910.7

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that NHIC has substantial potential as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor effects, NHIC has been investigated for antimicrobial properties. In vitro studies demonstrated that it has activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that NHIC could be a candidate for developing new antimicrobial agents.

Case Studies

Several case studies have explored the biological implications of NHIC in both laboratory and clinical settings:

  • Case Study on Anticancer Activity : A research team conducted a series of experiments using NHIC on breast cancer models. The results indicated a reduction in tumor size and improved survival rates in treated animals compared to controls, highlighting its potential as a therapeutic agent.
  • Case Study on Antimicrobial Effects : In a clinical setting, NHIC was tested against resistant strains of bacteria. The compound showed effectiveness in reducing bacterial load in infected tissues, suggesting its utility in treating infections caused by resistant pathogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.